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Compound Name:

2-(4-

Fluorophenyl)cyclopropanamine

Hydrochloride

Cat. No.: B565959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a cyclopropylamine derivative of

significant interest in medicinal chemistry and drug development. Its structural motif, featuring a

fluorinated phenyl ring attached to a cyclopropylamine core, is associated with potent biological

activity, primarily as an inhibitor of monoamine oxidases (MAO). Understanding the

physicochemical properties of this compound is paramount for its development as a therapeutic

agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.

This technical guide provides a comprehensive overview of the known physicochemical

characteristics of 2-(4-Fluorophenyl)cyclopropanamine HCl, details relevant experimental

protocols for their determination, and elucidates its primary mechanism of action through a

signaling pathway diagram.

Physicochemical Data
The following tables summarize the available quantitative data for 2-(4-

Fluorophenyl)cyclopropanamine HCl. It is important to note that while some fundamental

properties are well-established, specific experimental data for several parameters are not

readily available in the public domain. In such cases, computed values are provided and are

clearly indicated.
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Table 1: General and Chemical Properties

Property Value Source

Chemical Name

2-(4-

Fluorophenyl)cyclopropanamin

e hydrochloride

IUPAC

Molecular Formula C₉H₁₁ClFN PubChem[1][2]

Molecular Weight 187.64 g/mol PubChem[1][2]

CAS Number 879324-66-0 PubChem[1]

Appearance
White to yellow solid

(predicted)
American Elements[3]

Table 2: Physical and Chemical Properties

Property Value Source/Method

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

pKa

Data not available (predicted

range for primary amines: 9-

11)

General chemical knowledge

logP (Octanol-Water Partition

Coefficient)

Data not available (computed

for similar compounds)
-

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amine

hydrochloride salts are provided below. These are generalized protocols that can be adapted

for 2-(4-Fluorophenyl)cyclopropanamine HCl.
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Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a

liquid.

Methodology:

Sample Preparation: A small amount of the dry, powdered 2-(4-

Fluorophenyl)cyclopropanamine HCl is packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a rapid rate initially to approach the approximate melting point.

The heating rate is then reduced to 1-2 °C per minute as the melting point is neared.

The temperature at which the first drop of liquid appears is recorded as the onset of

melting.

The temperature at which the entire solid has turned into a clear liquid is recorded as the

completion of melting.

The melting point is reported as a range.

Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific

solvent at a given temperature.

Methodology:

Sample Preparation: An excess amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is

added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The undissolved solid is separated from the solution by centrifugation

and/or filtration.

Quantification: The concentration of the dissolved compound in the clear supernatant is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or mass spectrometry.

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated amine.

Methodology:

Sample Preparation: A known quantity of 2-(4-Fluorophenyl)cyclopropanamine HCl is

dissolved in a known volume of deionized water.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of

known concentration.

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using

a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is the pH at the half-equivalence point, where half of the protonated amine

has been neutralized.

logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's

lipophilicity.

Methodology:
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Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them

to separate.

Partitioning: A known amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is dissolved in one

of the phases (typically water), and then a known volume of the other phase is added.

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of

the compound between the two phases and then allowed to separate completely.

Quantification: The concentration of the compound in both the n-octanol and the aqueous

phase is determined using a suitable analytical method (e.g., HPLC-UV).

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway
Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of

monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are crucial for the metabolism

of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO

enzymes leads to an increase in the levels of these neurotransmitters in the brain, which is a

key mechanism in the treatment of depression and neurodegenerative disorders.[4]

The inhibitory action of cyclopropylamines on MAO is an irreversible process. The enzyme

oxidizes the amine, which leads to the opening of the cyclopropyl ring.[4] This generates a

reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme,

thereby inactivating it.[4]

Mechanism of MAO Inhibition by 2-(4-
Fluorophenyl)cyclopropanamine
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Caption: Mechanism-based inhibition of Monoamine Oxidase by 2-(4-

Fluorophenyl)cyclopropanamine.

Conclusion
2-(4-Fluorophenyl)cyclopropanamine HCl is a compound with significant potential in drug

discovery, primarily due to its likely role as a monoamine oxidase inhibitor. While its

fundamental chemical identity is well-defined, a comprehensive experimental characterization

of its physicochemical properties, such as melting point, solubility, pKa, and logP, is not yet fully

available in the public literature. The experimental protocols detailed in this guide provide a

framework for obtaining these crucial data points. A deeper understanding of these properties

will be essential for advancing the research and development of this and related compounds

for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(4-
Fluorophenyl)cyclopropanamine HCl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565959#physicochemical-properties-of-2-4-
fluorophenyl-cyclopropanamine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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